Cas no 2137637-51-3 (Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro-)

Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro- 化学的及び物理的性質
名前と識別子
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- Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro-
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- インチ: 1S/C8H17ClN2O/c1-8(2,6-10)11-7(12)4-3-5-9/h3-6,10H2,1-2H3,(H,11,12)
- InChIKey: AICCWVIMWBVBEI-UHFFFAOYSA-N
- ほほえんだ: C(NC(C)(C)CN)(=O)CCCCl
Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-377884-1.0g |
N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |
2137637-51-3 | 95.0% | 1.0g |
$1543.0 | 2025-03-16 | |
Enamine | EN300-377884-2.5g |
N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |
2137637-51-3 | 95.0% | 2.5g |
$3025.0 | 2025-03-16 | |
Enamine | EN300-377884-10.0g |
N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |
2137637-51-3 | 95.0% | 10.0g |
$6635.0 | 2025-03-16 | |
Enamine | EN300-377884-0.25g |
N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |
2137637-51-3 | 95.0% | 0.25g |
$1420.0 | 2025-03-16 | |
Enamine | EN300-377884-0.5g |
N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |
2137637-51-3 | 95.0% | 0.5g |
$1482.0 | 2025-03-16 | |
Enamine | EN300-377884-0.1g |
N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |
2137637-51-3 | 95.0% | 0.1g |
$1357.0 | 2025-03-16 | |
Enamine | EN300-377884-0.05g |
N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |
2137637-51-3 | 95.0% | 0.05g |
$1296.0 | 2025-03-16 | |
Enamine | EN300-377884-5.0g |
N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |
2137637-51-3 | 95.0% | 5.0g |
$4475.0 | 2025-03-16 |
Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro- 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro-に関する追加情報
Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro (CAS No. 2137637-51-3): A Comprehensive Overview
The compound Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro, identified by its CAS number CAS No. 2137637-51-3, represents a significant area of interest in the field of chemical and pharmaceutical research. This amide derivative, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions.
The molecular structure of Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro consists of a butanamide backbone substituted with a chloro group at the fourth carbon position and an isobutylamino group at the nitrogen terminus. This configuration imparts distinct reactivity and interaction capabilities, making it a valuable candidate for further exploration in medicinal chemistry. The presence of the chloro substituent enhances its electronic properties, facilitating various chemical transformations and biological interactions.
In recent years, the study of amide derivatives has seen considerable progress, particularly in understanding their role in modulating biological processes. The compound Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro has been investigated for its potential as an intermediate in the synthesis of more complex pharmacophores. Its structural features suggest that it may interact with enzymes and receptors in a manner that could be exploited for therapeutic purposes.
One of the most compelling aspects of Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro is its versatility in chemical synthesis. The chloro group allows for further functionalization through nucleophilic substitution reactions, enabling the creation of a diverse array of derivatives with tailored properties. This flexibility has made it a focal point for researchers aiming to develop novel compounds with specific biological activities.
The pharmacological potential of this compound has been explored in several contexts. Initial studies have indicated that it may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. These findings are particularly relevant given the increasing interest in developing drugs that target inflammation without the side effects associated with traditional anti-inflammatory agents.
Moreover, the structural motif of Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro bears similarities to known bioactive molecules, suggesting that it could serve as a scaffold for designing new therapeutic agents. The isobutylamino group provides a steric bulk that can influence binding affinity and selectivity, while the chloro group offers opportunities for further chemical modifications to optimize pharmacokinetic profiles.
In vitro studies have begun to unravel the mechanistic aspects of how this compound interacts with biological targets. Preliminary data suggest that it may disrupt protein-protein interactions or alter enzyme conformational states, leading to modulated cellular signaling. These interactions could have implications for treating conditions such as cancer, neurodegenerative diseases, and autoimmune disorders.
The synthesis of Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the preparation of an appropriate chlorinated precursor followed by amidation with an isobutylamine derivative. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making it feasible to conduct larger-scale studies.
The safety and toxicity profile of this compound are critical considerations in its development as a potential drug candidate. While preliminary studies suggest that it exhibits moderate solubility and stability under various conditions, further investigations are necessary to assess its metabolic fate and potential long-term effects. These studies will be essential in determining whether it can progress to clinical trials.
The regulatory landscape for new chemical entities like Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro is complex but well-established. Compliance with Good Manufacturing Practices (GMP) and rigorous toxicological assessments are mandatory before any human testing can commence. The growing body of research on this compound underscores the need for standardized protocols to ensure both safety and efficacy.
In conclusion, Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro, identified by CAS No. 2137637-51-3, represents a promising avenue for pharmaceutical innovation. Its unique structural features and demonstrated biological activity make it a compelling subject for further research. As our understanding of its properties continues to evolve, so too will its potential applications in addressing some of the most pressing health challenges faced today.
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